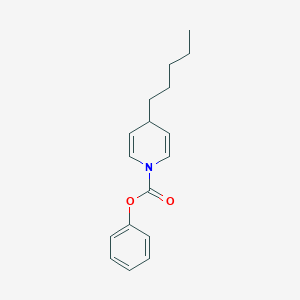

Phenyl 4-pentylpyridine-1(4H)-carboxylate

Description

Significance of Pyridine (B92270) and 1,4-Dihydropyridine (B1200194) Scaffolds in Modern Chemical Research

Pyridine and its partially saturated analog, 1,4-dihydropyridine, represent fundamental heterocyclic scaffolds of immense importance in modern chemical research, particularly in the realm of medicinal chemistry. nih.govresearchgate.netdovepress.com The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a common structural motif found in a vast array of pharmaceuticals and bioactive natural products. researchgate.netnih.gov Its ability to engage in hydrogen bonding, act as a ligand for metal ions, and serve as a bioisosteric replacement for a phenyl group makes it a versatile component in drug design. researchgate.net

The 1,4-dihydropyridine (1,4-DHP) core is famously associated with a class of drugs known as calcium channel blockers, which are widely used in the management of cardiovascular diseases such as hypertension and angina. nih.govnih.gov The Hantzsch synthesis, a classic multicomponent reaction, provides a straightforward route to this important scaffold. nih.gov The therapeutic utility of 1,4-DHPs extends beyond calcium channel modulation, with research demonstrating their potential as antimicrobial, anticancer, and neuroprotective agents. researchgate.netresearchgate.net The "privileged" nature of the 1,4-DHP scaffold signifies its capacity to bind to multiple, unrelated biological targets when appropriately substituted, making it a continuing focus of drug discovery efforts. nih.govvulcanchem.com

Overview of the Chemical Compound "Phenyl 4-pentylpyridine-1(4H)-carboxylate" within the Dihydropyridine (B1217469) Research Context

"this compound" belongs to the N-acyl-1,4-dihydropyridine family. Its structure features a 1,4-dihydropyridine ring with a pentyl group at the 4-position and a phenyl carboxylate group attached to the nitrogen atom. While specific research on this exact molecule is not found, its structural components suggest its place within the broader exploration of 1,4-DHP derivatives. The substituent at the 4-position of the dihydropyridine ring is known to be a critical determinant of biological activity. nih.gov The N-substituent, in this case, a phenyl carboxylate, also significantly influences the compound's chemical properties and potential biological interactions.

In the absence of direct research, any discussion of its specific properties or potential applications would be purely speculative, based on analogies to other studied 1,4-dihydropyridines. For instance, research on related compounds like "Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate" suggests that the N-phenyl-carboxylate moiety is a key structural feature, but no experimental data for the pentyl-substituted analog is available.

Scope and Academic Relevance of the Research Outline

The proposed research outline provides a structured framework for a comprehensive review of a specific chemical entity. It correctly identifies the key areas of scientific interest for a novel compound, including its synthesis, physicochemical properties, and context within its chemical class. However, the successful execution of such an outline is contingent upon the existence of a body of research on the subject compound.

Given the current lack of published data for "this compound," the academic relevance of a detailed investigation into this specific molecule remains to be established by future research. Should this compound be synthesized and studied, the proposed outline would serve as an excellent guide for reporting the findings to the scientific community.

Structure

3D Structure

Properties

CAS No. |

651053-95-1 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

phenyl 4-pentyl-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C17H21NO2/c1-2-3-5-8-15-11-13-18(14-12-15)17(19)20-16-9-6-4-7-10-16/h4,6-7,9-15H,2-3,5,8H2,1H3 |

InChI Key |

OFRHCFZIHHCDAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 4 Pentylpyridine 1 4h Carboxylate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 1(4H)-Dihydropyridine Esters

Retrosynthetic analysis of 1(4H)-dihydropyridine esters reveals several strategic disconnections. The most common approach involves breaking the ring at the nitrogen-carbon and carbon-carbon bonds, leading back to three or four simple components. This strategy forms the basis of the classical Hantzsch synthesis and its many variations.

A typical retrosynthesis of a 1,4-DHP, such as the target molecule Phenyl 4-pentylpyridine-1(4H)-carboxylate, would disconnect the molecule into an aldehyde (valeraldehyde), two equivalents of a β-ketoester (phenyl acetoacetate), and an ammonia (B1221849) source. This multicomponent approach is highly convergent and atom-economical. wikipedia.org

Classical and Contemporary Approaches to 1,4-Dihydropyridine (B1200194) Ring Formation

The formation of the 1,4-dihydropyridine ring is central to the synthesis of these compounds. Over the years, numerous methods have been developed, ranging from classical one-pot reactions to more modern, selective approaches.

Hantzsch-Type Condensations and Modified Protocols

The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org This one-pot reaction remains a widely used and efficient method for preparing symmetrically substituted 1,4-DHPs. wikipedia.orgnih.gov The mechanism is believed to proceed through the formation of a Knoevenagel condensation product and an enamine as key intermediates. wikipedia.orgorganic-chemistry.org

However, the classical Hantzsch reaction often suffers from drawbacks such as long reaction times, harsh conditions, and low yields. wikipedia.orgthieme-connect.comtandfonline.com To address these limitations, numerous modified protocols have been developed. These modifications include the use of various catalysts, alternative solvents, and energy sources like microwave irradiation to improve reaction efficiency and yields. wikipedia.orgnih.govbhu.ac.inresearchgate.net For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times. nih.gov

Chemo- and Regioselective Functionalization of Pyridine (B92270) Precursors

An alternative to building the dihydropyridine ring from acyclic precursors is the functionalization of a pre-existing pyridine ring. This approach can offer greater control over the substitution pattern, which is particularly useful for synthesizing unsymmetrical 1,4-DHPs. scispace.com The direct and selective functionalization of pyridines, however, can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org

Recent advances have focused on overcoming these challenges through various strategies. nih.gov These include the use of directing groups, transition-metal catalysis, and photocatalysis to achieve site-selective C-H functionalization at the 2, 3, and 4-positions of the pyridine ring. nih.goveurekaselect.comacs.orgmdpi.com For example, visible-light-driven photocatalysis has emerged as a powerful tool for the regioselective introduction of functional groups onto pyridinium (B92312) derivatives under mild, transition-metal-free conditions. acs.org

Enantioselective and Diastereoselective Synthesis of Dihydropyridine Carboxylates

Many biologically active 1,4-dihydropyridines are chiral, and their enantiomers often exhibit different pharmacological activities. scispace.com Therefore, the development of enantioselective and diastereoselective synthetic methods is of great importance.

Several strategies have been employed to achieve stereocontrol in the synthesis of dihydropyridine carboxylates. These include the use of chiral auxiliaries, chiral catalysts, and organocatalysis. scispace.comazaruniv.ac.ir Chiral auxiliaries, such as L-valine t-butyl ester, have been used to induce stereoselectivity in Michael additions, a key step in some synthetic routes. azaruniv.ac.ir

Organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of 1,4-DHPs. scispace.com Chiral Brønsted acids, such as BINOL-derived phosphoric acids, and chiral secondary amines have been successfully employed as organocatalysts to afford 1,4-DHPs with high enantioselectivity. scispace.comazaruniv.ac.irtandfonline.com For example, the addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium salts allows for the synthesis of enantioenriched 1,4-dihydropyridines. rsc.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of 1,4-dihydropyridines to develop more environmentally friendly and sustainable processes. frontiersin.orgresearchgate.net Key areas of focus include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netbiosynce.comresearchgate.net

Water has been explored as a green solvent for the Hantzsch reaction, with some procedures achieving high yields without the need for a catalyst. tandfonline.combhu.ac.in The use of ionic liquids as catalysts has also been investigated as an environmentally benign alternative to traditional catalysts. wikipedia.org Furthermore, catalyst-free and solvent-free multicomponent reactions, often promoted by microwave irradiation, represent a highly efficient and green approach to 1,4-DHP synthesis. nih.govacs.orgacs.org The development of reusable heterogeneous catalysts, such as those based on magnetic nanoparticles or silica, further enhances the sustainability of these synthetic methods. frontiersin.orgbenthamscience.comscirp.orgresearchgate.net

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions (MCRs) are highly efficient strategies for the assembly of complex molecular scaffolds like the 1,4-dihydropyridine core in a single step. frontiersin.orgnih.govacs.orgresearchgate.net These reactions offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. frontiersin.orgnih.govresearchgate.net

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of 1,4-Dihydropyridine (B1200194) Ring Formation

The formation of the 1,4-dihydropyridine ring, the core structure of Phenyl 4-pentylpyridine-1(4H)-carboxylate, is most commonly achieved through the Hantzsch synthesis. This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. For the synthesis of the parent structure of the title compound, this would involve an appropriate aldehyde and β-ketoester precursors.

A proposed mechanism for the Hantzsch synthesis, which would apply to the formation of the 1,4-DHP ring in this compound, is outlined below:

Initially, the β-ketoester and ammonia condense to form an enamine intermediate.

A second molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde.

The enamine then undergoes a Michael addition to the resulting α,β-unsaturated carbonyl compound.

The final step involves cyclization and dehydration to yield the 1,4-dihydropyridine ring.

Characterization of Key Intermediates and Transition States

The mechanism of 1,4-DHP formation involves several key intermediates. The primary intermediates are the enamine formed from the β-ketoester and ammonia, and the α,β-unsaturated carbonyl compound from the Knoevenagel condensation. The transition states in these reactions are critical for determining the reaction rate and stereochemistry, particularly in asymmetric syntheses. While specific intermediates for this compound have not been isolated and characterized, the general pathway is well-accepted.

Kinetic and Thermodynamic Aspects of Cyclization Processes

The cyclization to form the 1,4-dihydropyridine ring is generally a thermodynamically favorable process, driven by the formation of a stable heterocyclic system. The kinetics of the Hantzsch synthesis can be influenced by various factors, including the nature of the reactants, the catalyst used, and the reaction conditions. For instance, the use of a catalyst can lower the activation energy of the rate-determining step, which is often the Michael addition or the final cyclization/dehydration step.

Theoretical studies on related 1,4-DHP syntheses have provided insights into the energy profiles of these reactions. The table below summarizes hypothetical kinetic and thermodynamic parameters for the cyclization process, based on general findings for 1,4-DHP synthesis.

| Parameter | Value | Description |

| ΔG‡ (Activation Energy) | Low to Moderate | The use of catalysts can significantly lower the activation barrier. |

| ΔH (Enthalpy of Reaction) | Negative | The formation of the stable 1,4-DHP ring is an exothermic process. |

| ΔS (Entropy of Reaction) | Negative | The reaction involves the combination of multiple molecules, leading to a decrease in entropy. |

| Keq (Equilibrium Constant) | > 1 | The equilibrium lies far to the side of the 1,4-dihydropyridine product. |

Hydrogen Transfer Mechanisms in 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridine derivatives, including this compound, are well-known for their ability to act as hydrogen/hydride donors, mimicking the function of the biological coenzyme NADH. This property is central to their role as reducing agents in various chemical and biological systems.

Hydride Donor Capabilities and Stereochemical Pathways

The primary mechanism of hydrogen transfer from a 1,4-DHP is the transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine (B1217469) ring to an electrophilic acceptor. The driving force for this transfer is the formation of the more stable, aromatic pyridinium (B92312) ion.

The stereochemistry of the hydride transfer is a critical aspect, particularly in enzymatic reactions and asymmetric synthesis. The two hydrogens at the C4 position are diastereotopic, and the transfer of either the pro-R or pro-S hydrogen can lead to different stereochemical outcomes in the product. The stereoselectivity of this process is often governed by the steric and electronic properties of the substituents on the 1,4-DHP ring and the substrate.

Investigation of Redox Cycles in Model Systems

The hydride donor capability of 1,4-DHPs allows them to participate in redox cycles. In a typical cycle, the 1,4-DHP is oxidized to the corresponding pyridinium salt upon donating a hydride. This pyridinium salt can then be reduced back to the 1,4-DHP, completing the cycle. Such redox cycles are fundamental to the antioxidant activity of many 1,4-DHP derivatives, where they can scavenge reactive oxygen species.

The table below provides a comparative overview of the hydride donating ability of different 1,4-DHP isomers, which provides context for the expected reactivity of this compound.

| Compound Isomer | Thermodynamic Driving Force (kcal/mol) | Kinetic Intrinsic Barrier (kcal/mol) | Thermo-kinetic Parameter (kcal/mol) | Hydride Donating Ability |

| 1,4-PNAH | 61.90 | 26.34 | 44.12 | Strongest |

| 1,4-PYH | 72.60 | 25.74 | 49.17 | Intermediate |

| 1,4-HEH | 65.00 | 34.96 | 49.98 | Weakest |

Data adapted from studies on analogous 1,4-dihydropyridine systems.

Nucleophilic and Electrophilic Reactivity Profiles of the Dihydropyridine Moiety

The dihydropyridine moiety in this compound exhibits both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reacting species.

The enamine-like character of the 1,4-DHP ring system imparts nucleophilic properties. The π-electrons of the double bonds can attack electrophiles. The nucleophilicity of 1,4-DHPs has been quantified and compared to other nucleophiles, indicating their moderate to good nucleophilic character.

Radical Pathways and Single-Electron Transfer Processes in Transformation

The chemistry of pyridinium salts as precursors for radical species under mild conditions initiated by light, heat, or metal catalysis is well-established. rsc.org These salts can readily undergo single-electron reduction to form a neutral radical, which can then fragment to produce a desired radical species without harsh reaction conditions. rsc.org This reactivity is central to understanding the potential transformations of this compound, which can be considered a type of redox-active N-acyloxy compound.

Transformations involving this compound likely proceed via the in-situ formation of a redox-active N-(acyloxy)pyridinium intermediate. This can be achieved through the reaction of a corresponding heteroaromatic N-oxide with an acyl chloride. umich.edu In the context of this compound, the core structure is already present.

Single-Electron Transfer (SET) Initiation:

The generation of radical intermediates from precursors like this compound is often initiated by a single-electron transfer event. This can occur through two primary mechanisms:

Photoinduced Electron Transfer (PET): In the presence of a suitable photosensitizer (e.g., an iridium polypyridyl complex), visible light irradiation can excite the photocatalyst. The excited state of the catalyst is a potent reductant and can donate a single electron to the N-acyloxypyridinium moiety. umich.edu This reduction leads to the formation of a radical anion, which rapidly undergoes fragmentation.

Thermal Electron Transfer: In some systems, a thermal single-electron transfer can occur, particularly in the presence of a suitable electron donor. nih.gov This process forms a radical pair that can initiate subsequent reactions. nih.gov

Formation and Fate of Radical Intermediates:

Following a reductive SET event, the resulting radical anion of the N-acyloxypyridinium species is highly unstable and undergoes rapid fragmentation of the weak N-O bond. This fragmentation is a key step, leading to the formation of a pyridinyl radical and a carboxylate anion, or through a concerted process, a pyridinyl radical and a phenyl radical following decarboxylation.

A plausible mechanistic pathway is outlined below:

Activation/Formation of the Redox-Active Species: The this compound may first be activated, for instance by protonation or by a Lewis acid, to enhance its electron-accepting capability, forming a pyridinium species.

Single-Electron Reduction: The activated pyridinium salt undergoes a single-electron reduction, typically facilitated by a photocatalyst or a chemical reductant, to form a pyridinyl radical. acs.org

Fragmentation: The resulting intermediate rapidly fragments. In the case of an N-acyloxy linkage, the N-O bond cleaves. This is often followed by the loss of carbon dioxide from the carboxyl radical to generate a new carbon-centered radical (in this case, a phenyl radical).

Radical Coupling: The generated radical species (e.g., the phenyl radical) can then participate in various coupling reactions, such as addition to another molecule or dimerization. The pyridinyl radical itself can also be a reactive intermediate. acs.org

Illustrative Research Findings on Analogous Systems:

Similarly, the functionalization of pyridines through pyridinyl radicals generated via single-electron reduction of pyridinium ions has been shown to enable C(sp²)–C(sp³) bond formation with high regioselectivity. acs.org These methods often employ organocatalysts, such as dithiophosphoric acid, which can act as a Brønsted acid, a SET reductant, and a hydrogen atom abstractor. acs.org

The table below summarizes typical conditions and outcomes for radical generation from analogous N-acyloxypyridinium systems based on published research.

| Precursor Type | Initiation Method | Key Intermediates | Typical Subsequent Reaction | Ref. |

| N-(Acyloxy)pyridinium Salt | Photoinduced Electron Transfer (e.g., with Ir photocatalyst) | Acyl radical (after decarboxylation), Pyridinyl radical | C-H Alkylation of arenes | umich.edu |

| Pyridinium Ion | Photochemical SET (Organocatalyst) | Pyridinyl radical, Allylic radical | Coupling with allylic C-H bonds | acs.org |

| N-Alkoxypyridinium Salt | Radical Chain Reaction (e.g., with organoboranes) | Radical cation intermediate, Alkyl radical | Monoalkylation of the pyridine (B92270) ring | nih.govchemrxiv.org |

| Pyridine N-oxide | Photocatalytic Single-Electron Oxidation | N-oxy radical | C(sp³)-H functionalization | nih.govresearchgate.net |

These examples underscore the versatility of pyridine derivatives in radical chemistry. The transformation of this compound is expected to follow similar radical pathways, primarily driven by the facile generation of radical intermediates through single-electron transfer processes. The specific reaction conditions would ultimately dictate the precise nature of the transformation and the final products.

Advanced Structural and Stereochemical Characterization

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation

Due to the absence of publicly available single-crystal X-ray diffraction data for Phenyl 4-pentylpyridine-1(4H)-carboxylate, a detailed analysis of its solid-state conformation, including intermolecular interactions and the specific geometry of the dihydropyridine (B1217469) ring, cannot be provided at this time. The generation of such data would require the successful growth of a single crystal of the compound and subsequent analysis by X-ray crystallography.

A theoretical analysis suggests that the crystal packing of this compound would likely be governed by a combination of van der Waals forces, arising from the pentyl chain and phenyl ring, and potentially weak C-H···O or C-H···π interactions. The specific motifs, however, remain speculative without experimental crystallographic data.

The 1(4H)-dihydropyridine ring is a key structural feature. In related structures, this ring system typically adopts a flattened boat or envelope conformation to minimize steric strain. The exact conformation for this compound, including puckering parameters and the orientation of the substituents, awaits determination by X-ray diffraction.

Chiroptical Spectroscopy for Stereochemical Assignment and Purity

This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD), which are used to study chiral molecules, are not applicable for its stereochemical analysis.

High-Resolution Mass Spectrometry for Molecular Architecture Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and studying the fragmentation pathways of a molecule. While specific experimental HRMS data for this compound is not available in the public domain, a theoretical analysis of its expected mass and fragmentation can be proposed.

The exact mass can be calculated from its molecular formula, C₁₇H₂₁NO₂. The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely involve characteristic losses of the phenylcarboxylate group and fragmentation of the pentyl chain.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]+ | C₁₇H₂₁NO₂ | 271.1572 | Molecular Ion |

| [M-C₆H₅O]+ | C₁₁H₂₀N | 166.1596 | Loss of Phenoxy Radical |

| [M-C₇H₅O₂]+ | C₁₀H₁₆N | 150.1283 | Loss of Phenyl Carboxylate Radical |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural and Dynamic Insights

Advanced NMR techniques are indispensable for elucidating the precise structure and connectivity of molecules in solution. Although specific experimental spectra for this compound are not publicly documented, the expected correlations from various 2D NMR experiments can be inferred based on its known structure.

Two-dimensional NMR experiments provide through-bond and through-space correlations between nuclei, which are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. Key correlations would be expected between the adjacent protons on the dihydropyridine ring and within the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the protons on the dihydropyridine ring to the carbonyl carbon of the carboxylate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in confirming the spatial relationship between the protons of the pentyl group and the dihydropyridine ring, as well as the proximity of the phenyl ring protons to the dihydropyridine core. researchgate.netresearchgate.netyoutube.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Variable Temperature NMR for Conformational Equilibria and Exchange Processes

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational equilibria present in 1,4-dihydropyridine (B1200194) systems. The 1,4-DHP ring typically adopts a flattened boat-type conformation, and the substituents on the ring can exist in different orientations, leading to a complex mixture of conformers in solution at room temperature. researchgate.net

At ambient temperatures, the 1H NMR spectra of many 1,4-DHP derivatives exhibit broad signals, particularly for the ring protons and substituents. scielo.br This broadening is often a result of slow interconversion between different conformational structures on the NMR timescale. scielo.br By increasing the temperature of the NMR experiment, the rate of this interconversion can be increased. This often leads to the sharpening of the NMR signals as the exchange rate becomes fast, resulting in an averaged spectrum. For instance, in some macrocyclic ellagitannins containing a similar structural motif, increasing the temperature from 20 °C to 50 °C resulted in a noticeable sharpening of the signals. scielo.br

Conversely, lowering the temperature can slow down the conformational exchange to a point where the individual conformers can be observed separately in the NMR spectrum. For some compounds, decreasing the temperature to as low as -30 °C has been shown to provide sharper signals for distinct conformers. scielo.br A study on certain 1,4-DHP derivatives utilized variable temperature 1H NMR experiments to probe the nature of intramolecular hydrogen bonds, which play a crucial role in stabilizing specific conformations. nih.gov The non-equivalence of methylene (B1212753) protons in substituents at the C2 and C6 positions, observed as an AB system in the 1H NMR spectrum, can be influenced by the conformation of the 1,4-DHP ring, hindered rotation of substituents, and intramolecular hydrogen bonding. nih.gov

The temperature dependence of proton chemical shifts can also serve as a criterion to identify low-barrier hydrogen bonds, which are significant in determining the conformational preferences of these molecules. vnu.edu.vn Through detailed VT-NMR studies, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange processes, providing a deeper understanding of the energy landscape of the molecule.

Solid-State NMR for Microcrystalline or Amorphous Forms

While X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, Solid-State NMR (SSNMR) spectroscopy offers invaluable insights into the structure and dynamics of materials that are microcrystalline, amorphous, or polymorphic. For 1,4-dihydropyridine derivatives, which are often obtained as stable crystalline solids, SSNMR can provide information that is complementary to diffraction methods. scielo.brresearchgate.net

Although specific SSNMR data for this compound or closely related analogs are not widely reported, the technique can be used to probe several key structural features. 13C and 15N SSNMR are particularly useful for characterizing the local environment of the atoms within the 1,4-DHP ring and its substituents. The chemical shifts in the solid state are highly sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding and crystal packing effects.

For instance, in the solid state, the conformation of the 4-aryl substituent (axial or equatorial) and the orientation of the ester groups are fixed. nih.gov SSNMR can distinguish between different polymorphs (different crystal forms of the same compound) which may exhibit distinct pharmacological activities. Each polymorph would give a unique SSNMR spectrum due to differences in the local environment of the nuclei.

Furthermore, SSNMR can be used to study the dynamics in the solid state, such as the rotation of methyl groups or the libration of the phenyl ring, over a wide range of timescales. For amorphous forms of this compound, SSNMR would be a primary tool for structural elucidation, providing information on the distribution of conformations and the extent of local order.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group States and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment. For a compound like this compound, these techniques are instrumental in confirming its synthesis and characterizing its structural features. ijrcs.org

The FT-IR spectra of 1,4-dihydropyridine derivatives show characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. ijrcs.orgresearchgate.net These assignments are often supported by quantum chemical calculations. nih.govrtu.lv

Key Vibrational Modes for 1,4-Dihydropyridine Derivatives:

N-H Stretching: A prominent band in the region of 3420-3300 cm-1 is characteristic of the N-H stretching vibration of the dihydropyridine ring. ijrcs.org The position and shape of this band can be indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring typically appear above 3000 cm-1, while aliphatic C-H stretching from the pentyl group and methyl groups on the ring are observed in the 2960-2850 cm-1 region. ijrcs.org

C=O Stretching: The carbonyl stretching vibration of the carbamate (B1207046) group (N-COO-Phenyl) is expected to be a strong band in the region of 1750-1670 cm-1. The exact position is sensitive to the electronic effects of the phenyl group and the conformation of the molecule. For comparison, ester carbonyls in related 1,4-DHPs appear around 1667 cm-1. ijrcs.org

C=C Stretching: The stretching vibrations of the C=C double bonds within the 1,4-dihydropyridine ring typically occur in the 1650-1600 cm-1 range.

Aromatic Ring Vibrations: The phenyl group will exhibit characteristic skeletal vibrations in the fingerprint region (approximately 1600-1450 cm-1).

C-N Stretching: The C-N stretching vibrations of the pyridine (B92270) ring are usually found in the 1443-1227 cm-1 region. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bonds in the dihydropyridine ring and the aromatic ring, often give rise to strong Raman signals. The symmetric vibrations of the molecule are also typically strong in the Raman spectrum. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Below is an interactive table summarizing the typical FT-IR absorption bands for the key functional groups in a 1,4-dihydropyridine derivative, which would be representative for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H (in 1,4-DHP ring) | Stretching | 3420 - 3300 | Medium to Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Medium to Strong |

| C=O (Carbamate) | Stretching | 1750 - 1670 | Strong |

| C=C (in 1,4-DHP ring) | Stretching | 1650 - 1600 | Medium |

| C-N | Stretching | 1443 - 1227 | Medium |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of many-body systems. For dihydropyridine (B1217469) derivatives, DFT calculations have been instrumental in elucidating their electronic structure and reactivity. rjraap.commdpi.com

DFT methods are employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to correlate well with experimental results for similar dihydropyridine systems. mdpi.com For Phenyl 4-pentylpyridine-1(4H)-carboxylate, key predictable parameters include NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

Table 1: Predicted Spectroscopic Data for a Model Dihydropyridine Carboxylate System

| Parameter | Predicted Value |

| 1H NMR (dihydropyridine ring protons) | δ 4.5-5.5 ppm |

| 13C NMR (C=C of dihydropyridine) | δ 100-110 ppm |

| IR Frequency (C=O stretch) | 1690-1720 cm-1 |

| UV-Vis λmax | 230-240 nm, 330-350 nm |

| Note: These are typical values for dihydropyridine systems and serve as an illustrative example. |

DFT calculations are crucial for understanding the energetics of chemical reactions involving this compound. This includes determining the activation energies and the structures of transition states for processes such as oxidation, reduction, and hydrolysis. For instance, the oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) is a key reaction, and DFT can model the energy profile of this transformation. The reactivity of the molecule, including sites susceptible to electrophilic or nucleophilic attack, can be predicted by analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. rjraap.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. rjraap.combenthamdirect.com For this compound, MD simulations can explore the vast conformational space arising from the rotation of the phenyl and pentyl groups and the puckering of the dihydropyridine ring.

These simulations are also invaluable for studying the influence of different solvents on the molecule's conformation and stability. The explicit inclusion of solvent molecules in the simulation box allows for a realistic representation of solute-solvent interactions, such as hydrogen bonding and van der Waals forces, which can significantly impact the molecule's preferred shape and reactivity.

Quantum Chemical Studies on Aromaticity and Tautomerism in Dihydropyridine Systems

The dihydropyridine ring of this compound is a non-aromatic system. Quantum chemical methods can quantify the degree of aromaticity or lack thereof using indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researcher.liferesearchgate.net These studies help in understanding the electronic delocalization within the ring and how it influences the molecule's stability and reactivity.

Tautomerism is a significant consideration in dihydropyridine systems, particularly those with substituents capable of proton transfer. nih.govacs.org While this compound itself does not have readily tautomerizable protons on the ring, related dihydropyridine structures can exist in different tautomeric forms. Quantum chemical calculations are essential for determining the relative energies of these tautomers and the energy barriers for their interconversion, providing a comprehensive understanding of the potential tautomeric equilibria. researchgate.net

In Silico Screening for Chemically Relevant Interactions and Reactivity Prediction

In silico screening methods, which often utilize the principles of DFT and molecular mechanics, are employed to predict the potential interactions of this compound with other molecules. bohrium.comresearchgate.net These computational techniques can identify potential binding partners and predict the strength and nature of the interactions. benthamdirect.com

Reactivity descriptors derived from conceptual DFT, such as chemical hardness, electrophilicity, and nucleophilicity, can be calculated to predict the molecule's behavior in chemical reactions. rjraap.com These in silico predictions are valuable for guiding experimental studies and for understanding the molecule's role in various chemical contexts.

Exploration of Redox Properties and Electron Transfer

Cyclic Voltammetry and Other Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox behavior of molecules like Phenyl 4-pentylpyridine-1(4H)-carboxylate. Studies on a wide array of 1,4-DHP derivatives have established a general framework for their electrochemical oxidation.

The electrochemical oxidation of 1,4-dihydropyridines is typically an irreversible process that leads to the formation of the corresponding aromatic pyridine (B92270) derivative. researchgate.netnih.gov This process involves the removal of two electrons and, formally, two protons from the dihydropyridine (B1217469) ring. The potential at which this oxidation occurs is a critical parameter that reflects the electron-donating ability of the molecule.

While specific experimental data for this compound is not available in published literature, the oxidation potentials for analogous 4-alkyl-substituted 1,4-DHPs have been reported. researchgate.net The nature of the substituent at the 4-position influences the oxidation potential; however, the electronic character of the substituents on the nitrogen atom and at the 3- and 5-positions often plays a more dominant role. znaturforsch.com For instance, electron-withdrawing groups generally make the oxidation more difficult (i.e., occur at higher potentials), while electron-donating groups facilitate it. In the case of this compound, the N-phenoxycarbonyl group is expected to be electron-withdrawing, which would likely increase its oxidation potential compared to an N-unsubstituted or N-alkyl-substituted analogue. The 4-pentyl group, being a simple alkyl group, is not expected to have a strong electronic effect on the oxidation potential. znaturforsch.com

The following table provides a general overview of expected oxidation potential ranges for different classes of 1,4-DHP derivatives based on available literature.

| Compound Class | Typical Oxidation Potential Range (V vs. reference electrode) |

| Cationic 1,4-DHP derivatives | 1.6 - 1.7 |

| Neutral 1,4-DHP derivatives (Hantzsch esters) | Variable, influenced by substituents |

Note: These are generalized ranges and the specific potential for this compound would depend on the experimental conditions (solvent, electrolyte, electrode material).

The electrochemical oxidation of 1,4-dihydropyridines is generally understood to proceed through a multi-step mechanism. nih.govrsc.org The most commonly proposed pathway involves an initial one-electron transfer to form a radical cation, followed by deprotonation, a second one-electron transfer, and a final deprotonation step (an ECE or E-H+-E-H+ mechanism). nih.govrsc.org

The initial formation of an unstable pyridinium (B92312) radical cation has been supported by spectroscopic techniques like Electron Paramagnetic Resonance (EPR) in conjunction with spin-trapping experiments. researchgate.netnih.gov For N-substituted 1,4-DHPs, the oxidation ultimately yields the corresponding pyridinium cation. uchile.cl In the case of this compound, the final product of its two-electron oxidation would be the Phenyl 4-pentylpyridinium-1-carboxylate cation.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is another important facet of the reactivity of dihydropyridine systems. Upon absorption of light, these molecules can be excited to a state where they are more potent electron donors or acceptors. For 1,4-DHP anions, visible light irradiation can lead to the formation of a highly reducing excited state, with estimated oxidation potentials around -2.6 V vs SCE. acs.orgnih.gov This makes them capable of reducing a wide range of substrates. acs.orgnih.gov

While this compound is neutral, the principles of PET are still relevant. The N-phenoxycarbonyl group could influence the photophysical properties of the molecule. Related N-carbamoyl pyridinium salts have been engineered to undergo PET upon irradiation, initiating radical-based chemical transformations.

Role as Hydride Equivalents in Chemical Reduction Systems

One of the most characteristic chemical properties of 1,4-dihydropyridines is their ability to act as hydride donors, a function inspired by the biological redox coenzyme NADH. princeton.edursc.org this compound is expected to participate in such reactions, where it can reduce unsaturated functionalities like imines and aldehydes. rsc.org

The transfer of a hydride (H⁻) from a 1,4-DHP can be conceptualized as occurring through different mechanistic pathways:

A direct, single-step hydride transfer.

A stepwise process involving electron transfer followed by hydrogen atom transfer (e⁻ + H•).

A three-step process of electron transfer, proton transfer, and a second electron transfer (e⁻ + H⁺ + e⁻). rsc.orgprinceton.edu

The operative mechanism often depends on the specific reactants and reaction conditions. Thermodynamic and kinetic studies on various 1,4-DHP derivatives have been conducted to elucidate their hydride-donating ability. nih.govnih.gov The presence of bulky substituents can enhance the stability and reusability of the 1,4-DHP reductant. rsc.org

Electron Transfer Pathways in Mechanistic Models of Reactivity

The overarching reactivity of this compound is dictated by the interplay of the electron transfer pathways discussed. In both electrochemical and chemical oxidation, the initial step is often a single electron transfer (SET) to generate a radical cation. znaturforsch.comresearchgate.net This radical cation is a key intermediate that dictates the subsequent reaction course.

In the context of its role as a reducing agent, the competition between a concerted hydride transfer and a stepwise electron-proton-electron transfer is a central mechanistic question. princeton.edu The nature of the substrate and the reaction environment can tip the balance between these pathways. For example, the oxidation of Hantzsch esters by quinones is often proposed to proceed via an electron transfer-induced mechanism. znaturforsch.comresearchgate.net

Photochemistry and Photophysical Behavior

Light Absorption and Emission Characteristics of the Chromophore

The chromophore, the part of a molecule responsible for its color, in Phenyl 4-pentylpyridine-1(4H)-carboxylate is the 1,4-dihydropyridine (B1200194) ring system in conjugation with the phenyl carboxylate group. youtube.com The absorption of light by these molecules occurs at specific wavelengths, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. youtube.com For 1,4-dihydropyridine derivatives, the absorption and fluorescence spectra are sensitive to the chemical nature of the substituents at the 4-position of the dihydropyridine (B1217469) ring and the properties of the solvent. nih.gov

Generally, 1,2-dihydropyridine derivatives, which share structural similarities, absorb light at wavelengths between 396 and 448 nm. nih.gov The absorption characteristics are also influenced by the solvent's properties, such as its polarizability and hydrogen bonding ability. nih.gov

The fluorescence emission of dihydropyridine derivatives is also highly dependent on their substitution pattern. For instance, in aqueous solutions, 4-phenyl substituted compounds exhibit fluorescence spectra that are blue-shifted compared to those with alkyl substituents. nih.gov The fluorescence lifetimes of many dihydropyridine compounds are typically very short, in the range of 0.2 to 0.4 nanoseconds, and follow a monoexponential decay. nih.gov However, certain structural features, such as hindered rotation of a phenyl group, can lead to more complex, biexponential emission decays with longer-lived components. nih.gov

Table 1: Typical Photophysical Properties of Dihydropyridine Derivatives

| Property | Typical Range/Value | Influencing Factors |

|---|---|---|

| Absorption Maximum (λmax) | 396 - 448 nm nih.gov | Substituents on the dihydropyridine ring, solvent polarity and hydrogen bonding ability nih.gov |

| Molar Extinction Coefficient (ε) | 5,388 - 27,300 M⁻¹cm⁻¹ nih.gov | Molecular structure and solvent nih.gov |

| Emission Maximum (λem) | 500 - 600 nm nih.gov | Substituents on the dihydropyridine ring, solvent polarity and hydrogen bonding ability nih.gov |

| Fluorescence Lifetime (τ) | 0.2 - 1.7 ns nih.gov | Molecular structure and conformation nih.gov |

Photoinduced Reactivity and Transformations of the Dihydropyridine Core

Upon absorption of light, molecules are promoted to an electronically excited state, which can lead to various chemical reactions and transformations. The dihydropyridine core is known to undergo photodegradation, and this process is influenced by the surrounding solvent environment. nih.gov For example, the photodecomposition of the well-known dihydropyridine, nifedipine, is faster in non-protic solvents. nih.gov

Some dihydropyridine derivatives, when exposed to simulated sunlight, have been shown to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide. nih.gov This indicates their potential as photosensitizers and also points to a possible mechanism for phototoxicity. nih.gov The generation of ROS can lead to subsequent reactions, including the peroxidation of lipids, which is a key process in phototoxic dermatitis. nih.gov The addition of radical scavengers can mitigate this lipid peroxidation, confirming the involvement of ROS in the phototoxic pathways of these compounds. nih.gov Furthermore, some cardiovascular drugs containing the dihydropyridine scaffold have been associated with photoinduced adverse cutaneous reactions. nih.gov

Excited State Dynamics and Energy Transfer Pathways

Following the initial absorption of light and formation of an excited singlet state (S1), a molecule can undergo several relaxation processes. For many organic molecules, including those with aromatic and heterocyclic structures, these pathways include fluorescence, internal conversion, and intersystem crossing to a triplet state (T1).

Studies on related heterocyclic compounds, such as dibenzothiophene (B1670422) derivatives, show that excitation populates the S1 state, which then relaxes with lifetimes in the picosecond range. scispace.com A significant portion of this S1 population can undergo efficient intersystem crossing to the triplet state. scispace.com The efficiency of this process can be very high, with triplet yields approaching 98% in some cases. scispace.com The triplet state has a longer lifetime, ranging from several hundred picoseconds to microseconds. scispace.com

The excited-state dynamics are also influenced by the solvent polarity. rsc.org For some molecules, the excited state can have a charge-transfer character, and its relaxation dynamics will be sensitive to the surrounding medium. rsc.org In some systems, charge separation from the excited molecule to an acceptor moiety can occur on a picosecond timescale, followed by charge recombination. rsc.org The rates of these charge transfer processes are governed by the driving forces for charge separation and recombination. rsc.org

Table 2: Excited State Relaxation Pathways

| Process | Description | Timescale |

|---|---|---|

| Vibrational Relaxation | Relaxation of the initially formed vibrationally excited S1 state. | ~5 to ~13 ps scispace.com |

| Internal Conversion | Non-radiative decay from a higher to a lower electronic state of the same spin multiplicity (e.g., S1 to S0). | Varies |

| Fluorescence | Radiative decay from the S1 state to the ground state (S0). | 0.2 - 1.7 ns nih.gov |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state to a triplet state (e.g., S1 to T1). | Can be highly efficient, ~98% yield in some related systems scispace.com |

| Phosphorescence | Radiative decay from the T1 state to the S0 state. | Generally longer than fluorescence |

| Charge Separation/Recombination | In suitable systems, electron transfer from the excited molecule to an acceptor, followed by recombination. | ~1 ps to ~25 ps for separation, ~8 ps for recombination in some triads rsc.org |

Photosensitization and Photocatalytic Applications of Derivatives

A photosensitizer is a molecule that, upon absorption of light, can transfer its absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule. Dihydropyridine derivatives have demonstrated the ability to act as photosensitizers, primarily through the generation of reactive oxygen species. nih.gov

This photosensitizing property is of significant interest for applications in photodynamic therapy (PDT). researchgate.net In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. google.com Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the production of cytotoxic species like singlet oxygen, which can destroy the target cells. researchgate.net The effectiveness of a photosensitizer in PDT is related to its ability to absorb light in the "photodynamic window" (typically 600-900 nm), where tissue penetration of light is maximal, and to efficiently generate triplet states which can then produce singlet oxygen. nih.gov

The structural modification of photosensitizers is a key area of research to improve their efficacy. researchgate.net For instance, the development of derivatives with enhanced absorption in the near-infrared region and improved water solubility is a major goal. google.com The ability to tune the photophysical properties through chemical synthesis allows for the design of new photosensitizers with optimized characteristics for specific therapeutic or catalytic applications. nih.gov

Applications in Advanced Chemical Synthesis and Catalysis

Role as Ligands or Organocatalysts in Transition Metal Catalysis

While the direct application of Phenyl 4-pentylpyridine-1(4H)-carboxylate as a ligand in transition metal catalysis is not extensively documented, the broader class of dihydropyridine (B1217469) derivatives has been explored for their catalytic capabilities. Chiral dihydropyridine analogues, functioning as synthetic mimics of the NADH coenzyme, have been effectively used as hydride sources in asymmetric organocatalytic reductions. rsc.org These reactions are notable for being metal-free and are inspired by enzymatic processes in biological systems. rsc.org

The design of novel chiral ligands is a focal point in synthetic organic chemistry for developing catalytic asymmetric reactions. nii.ac.jp In this context, derivatives of dihydropyridines can be envisioned as components of more complex ligand scaffolds. For instance, the synthesis of novel bisoxazoline ligands via rhodium-catalyzed enantioselective C-H insertion has proven effective for copper-catalyzed Diels-Alder reactions and cyclopropanation. nii.ac.jp This suggests a potential pathway where the dihydropyridine moiety of a molecule like this compound could be functionalized to create a novel ligand for asymmetric catalysis.

Furthermore, the combination of different catalytic modes is a powerful strategy. The merging of photoredox catalysis with organocatalysis has enabled challenging transformations, such as the direct asymmetric alkylation of aldehydes. chemrxiv.org In such systems, a dihydropyridine derivative could potentially play a role in the catalytic cycle, either as a direct participant or as a precursor to a catalytically active species.

Organocatalytic Applications of this compound Derivatives

The field of organocatalysis has seen significant advancements through the use of dihydropyridine-based molecules, primarily as mimics of NADH for asymmetric reductions. rsc.org These organocatalysts are particularly valued for their ability to mediate reductions without the need for transition metals, offering a greener and often more selective alternative. rsc.org

The catalytic enantioselective synthesis of 1,4-dihydropyridines themselves can be achieved using organocatalysts. For example, the addition of C(1)-ammonium enolates to pyridinium (B92312) salts, catalyzed by an isothiourea derivative, allows for the production of enantioenriched 1,4-dihydropyridines. rsc.org This highlights a dual role for these structures: they can be the products of organocatalytic reactions and their derivatives can serve as organocatalysts.

While specific organocatalytic applications of this compound are not detailed in the literature, its structural components suggest potential. The dihydropyridine core is a well-established hydride donor, and modifications to the phenyl carboxylate or the pentyl group could be envisioned to create chiral environments, enabling its use in asymmetric reductions of various substrates.

Substrate in Cross-Coupling and Site-Selective Functionalization Reactions

A significant application of 4-alkyl-1,4-dihydropyridines, such as this compound, is their role as precursors to alkyl radicals for cross-coupling reactions. nih.govresearchgate.net This approach provides a valuable alternative to traditional organometallic reagents for the formation of C-C bonds.

Under photoredox or dual nickel/photoredox catalysis, 4-alkyl-1,4-dihydropyridines undergo a C-C bond cleavage at the 4-position, generating a formal nucleophilic alkylation reagent. rsc.orgnih.gov This method is characterized by its mild reaction conditions and functional group tolerance. The generated alkyl radical can then be coupled with a variety of aryl halides. nih.gov The process is initiated by a single-electron oxidation of the dihydropyridine, leading to the formation of a radical cation, which then fragments to release the alkyl radical and the corresponding pyridine (B92270). rsc.org

The table below summarizes representative examples of cross-coupling reactions using 4-alkyl-1,4-dihydropyridine derivatives as alkyl radical precursors.

| Entry | Aryl Halide | 4-Alkyl-1,4-dihydropyridine Derivative | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate | NiBr₂·diglyme / Ir(ppy)₂(dtbbpy)PF₆ / Blue LED | 4-Propylbenzonitrile | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Diethyl 2,6-dimethyl-4-isobutyl-1,4-dihydropyridine-3,5-dicarboxylate | NiCl₂·glyme / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Blue LED | 1-Isobutyl-4-methoxybenzene | 78 |

| 3 | 2-Bromopyridine | Diethyl 2,6-dimethyl-4-cyclohexyl-1,4-dihydropyridine-3,5-dicarboxylate | NiBr₂·diglyme / Ir(ppy)₂(dtbbpy)PF₆ / Blue LED | 2-Cyclohexylpyridine | 91 |

Data is illustrative and compiled from representative literature on analogous systems. rsc.orgnih.gov

This methodology allows for the site-selective functionalization of heterocycles and other molecules, where the pentyl group from a precursor like this compound could be transferred to a target molecule.

Precursors to Advanced Functional Materials and Redox Systems

The inherent redox activity of the dihydropyridine-pyridinium salt system makes these compounds attractive precursors for the development of advanced functional materials. nih.gov The reversible oxidation of a dihydropyridine to a pyridinium salt is a key feature that can be harnessed in the design of redox-active polymers and other materials.

Research has shown that polymers containing redox-active units can be synthesized through methods like living ring-opening metathesis polymerization (ROMP). dtic.mil For example, norbornene derivatives containing ferrocene (B1249389) or phenothiazine (B1677639) have been polymerized to create well-defined redox-active polymers and block copolymers. dtic.mil Analogously, a monomer derived from this compound could potentially be polymerized to create a polymer with a backbone of dihydropyridine units. Such a material would be expected to exhibit interesting electrochemical properties, with potential applications in energy storage or as a redox-switchable material.

The synthesis of redox-active coordination polymers has also been achieved using bridging ligands containing redox-active moieties like ferrocene. nih.gov It is conceivable that a bifunctional ligand derived from this compound could be used to construct coordination polymers where the dihydropyridine units provide redox activity, leading to materials with tunable electronic and optical properties. Furthermore, the development of redox-active organic molecules is relevant for applications in photoredox catalysis and new materials. researchgate.net

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Crystalline and Solution States

To understand the hydrogen bonding networks of Phenyl 4-pentylpyridine-1(4H)-carboxylate, single-crystal X-ray diffraction studies would be essential. These studies would reveal the precise arrangement of molecules in the crystal lattice and identify any intermolecular hydrogen bonds. For instance, in related 1,4-dihydropyridine (B1200194) structures, the N-H group of the dihydropyridine (B1217469) ring can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylate group can act as an acceptor. iucr.org This could lead to the formation of one-dimensional chains or more complex three-dimensional networks. acs.org

In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to probe hydrogen bonding interactions. Changes in the chemical shift of the N-H proton upon changes in concentration or solvent polarity could provide insights into the strength and nature of these interactions in the solution state.

π-π Stacking and Aromatic Interactions in Molecular Recognition

The presence of both a phenyl ring and the dihydropyridine ring suggests that π-π stacking interactions could be a significant driving force in the self-assembly of this molecule. The geometry of these interactions (e.g., face-to-face or offset) would be determined through crystallographic analysis. Such interactions are known to play a crucial role in the packing of aromatic molecules and in molecular recognition processes. In similar pyridine-containing compounds, C-H···π interactions have also been observed to contribute to the stability of the crystal structure. researchgate.net

Host-Guest Chemistry and Molecular Recognition Properties

The potential for this compound to act as a host or guest in a supramolecular complex would be an interesting area of investigation. The dihydropyridine ring could potentially encapsulate small guest molecules, or the entire molecule could bind to a larger host, such as a cyclodextrin (B1172386) or a calixarene. uomphysics.net The molecular recognition properties would be governed by a combination of factors, including hydrogen bonding, π-π stacking, and hydrophobic interactions involving the pentyl chain.

Binding studies, using techniques like UV-Vis or fluorescence spectroscopy, would be necessary to determine the binding affinity and selectivity for different guest molecules.

Design of Self-Assembled Architectures and Supramolecular Polymers

The amphiphilic nature of this compound, with its nonpolar pentyl chain and more polar phenyl and dihydropyridine components, could lead to the formation of various self-assembled architectures in solution, such as micelles or vesicles. researchgate.net The critical aggregation concentration (CAC) would be a key parameter to determine, indicating the concentration at which self-assembly occurs.

Furthermore, by designing molecules with complementary interacting motifs, it might be possible to create supramolecular polymers. For example, if the molecule could form strong, directional hydrogen bonds in a head-to-tail fashion, long polymeric chains could be formed. The study of such materials would involve techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) to characterize the size and morphology of the resulting nanostructures. mdpi.com

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Complex Analogues and Scaffolds

Future synthetic research will likely focus on creating more complex and functionally diverse analogues of Phenyl 4-pentylpyridine-1(4H)-carboxylate. While the Hantzsch synthesis has been a traditional cornerstone for 1,4-DHP production, modern organic synthesis demands more efficient, sustainable, and versatile methods. researchgate.net

Key areas for development include:

Advanced Multicomponent Reactions (MCRs): The one-pot MCR approach is highly efficient for generating molecular diversity. benthamdirect.comscilit.com Future work will aim to develop novel MCRs that allow for the introduction of a wider array of functional groups and chiral centers onto the dihydropyridine (B1217469) scaffold, moving beyond the classic Hantzsch reaction components. benthamdirect.comresearchgate.net

Asymmetric Catalysis: The synthesis of enantiomerically pure dihydropyridine derivatives is crucial for many applications. Research will focus on designing new chiral catalysts—including metal-based, organocatalytic, and enzymatic systems—to achieve high stereoselectivity in the construction of the DHP ring and the installation of substituents. benthamdirect.comscilit.com

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. scilit.comresearchgate.net Future methodologies will increasingly utilize microwave-assisted synthesis, ultrasound induction, and solvent-free or aqueous reaction conditions to reduce waste and energy consumption. researchgate.netijpsonline.comnih.gov The use of reusable, polymer-supported catalysts also represents a significant step towards sustainable DHP synthesis. benthamdirect.comscilit.com

Post-synthesis Functionalization: Developing methods for the selective C-H functionalization of the pre-formed dihydropyridine ring will be a powerful tool for creating novel analogues. nih.govnih.gov This allows for late-stage modification, which is highly valuable in medicinal chemistry for rapidly generating libraries of related compounds for structure-activity relationship studies.

Deeper Mechanistic Understanding of Redox and Photochemical Processes

The rich redox and photochemical behavior of the 1,4-dihydropyridine (B1200194) core is fundamental to its utility and presents significant opportunities for further study.

Redox Mechanisms: The ability of 1,4-DHPs to act as hydride donors, mimicking the function of the cofactor NADH, is well-established. However, a deeper mechanistic understanding is still needed. Future research will employ advanced spectroscopic and computational methods to elucidate the precise mechanisms of hydride transfer and single-electron transfer (SET) processes. nih.govmdpi.com A key area of interest is the redox interconversion between the lipophilic dihydropyridine form and the corresponding ionic pyridinium (B92312) salt, a process that has been harnessed for drug delivery. nih.govnih.gov Studies will aim to quantify how substituents, like the phenyl carboxylate and 4-pentyl groups, modulate the redox potential and reaction kinetics. nih.govmdpi.com

Photochemical Reactivity: 1,4-DHP derivatives are known to undergo a variety of photochemical reactions, including aromatization, dimerization, and cycloadditions. nih.govresearchgate.net Future investigations should focus on:

Biradical Intermediates: Elucidating the structure and reactivity of biradical intermediates formed upon photoexcitation, which can lead to the synthesis of novel and complex polycyclic nitrogen heterocycles. nih.govresearchgate.net

Photosensitized Oxidation: Understanding the mechanisms of photosensitized oxidation, which can lead to the formation of pyridine (B92270) derivatives or generate reactive oxygen species (ROS). researchgate.netnih.gov This knowledge is critical for applications in photodynamic therapy and for assessing potential phototoxicity. nih.gov

Photoreductants: Exploring the use of 1,4-dihydropyridine anions, formed in the presence of a base, as potent single-electron donors under visible light irradiation. acs.org This opens up new photocatalytic applications without the need for an external photocatalyst. acs.org

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The translation of synthetic methodologies from batch to continuous flow processes represents a major leap in efficiency, safety, and scalability. sci-hub.se For this compound and its analogues, this integration is a key future direction.

Flow Synthesis: Continuous flow microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. organic-chemistry.org Future work will focus on adapting and optimizing multicomponent reactions, such as the Bohlmann-Rahtz pyridine synthesis, for flow systems. interchim.fr This enables safer handling of hazardous intermediates and allows for rapid production. sci-hub.seorganic-chemistry.org

Automated Platforms: The development of automated electrochemical and photochemical flow platforms will accelerate the discovery of new reactions and the synthesis of compound libraries. nih.gov Such systems can perform high-throughput screening of reaction conditions and substrates, dramatically reducing the time required for optimization. nih.gov Combining flow chemistry with automated workup and analysis will create fully integrated systems for on-demand synthesis. acs.org

Exploration of New Catalytic and Materials Applications Based on Core Reactivity

The unique electronic properties of the pyridine and dihydropyridine scaffolds suggest significant potential in catalysis and materials science. biosynce.combiosynce.com

Catalysis:

Organocatalysis: 1,4-DHPs are excellent hydride donors and can be used as organocatalysts in various reduction reactions. mdpi.com Future research will explore their application in asymmetric reductions and as catalysts regenerated through electrochemical or photochemical means. nih.gov

Ligand Development: The pyridine nucleus is a ubiquitous ligand in coordination chemistry. nih.govbiosynce.com Novel pyridine analogues derived from this compound could serve as ligands for transition metal catalysts, influencing their reactivity and selectivity in processes like C-H activation. nih.gov

Materials Science:

Conducting Polymers: Pyridine-containing polymers are being investigated for use as functional materials. biosynce.com The incorporation of the pyridine motif into polymer backbones can impart specific electronic and optical properties, leading to applications in sensors and organic electronics. biosynce.com

Proton Exchange Membranes (PEMs): Pyridine and piperidine-based polymers show promise for creating high-performance PEMs for fuel cells operating at high temperatures. acs.org The basic nitrogen atom in the pyridine ring can interact strongly with acids, facilitating efficient proton conduction. acs.org

Interdisciplinary Avenues in Chemical Biology Focused on Fundamental Chemical Mechanisms

The intersection of the fundamental chemistry of dihydropyridines with biological systems offers exciting interdisciplinary research avenues.

Redox-Based Drug Delivery: The dihydropyridine-pyridinium salt redox system has been successfully used to create chemical delivery systems (CDS) for targeting drugs to the central nervous system (CNS). nih.govgrantome.com The lipophilic DHP form crosses the blood-brain barrier, where it is oxidized to the charged pyridinium salt, trapping it in the brain. nih.govnih.gov Future research could apply this fundamental mechanism to deliver a wider range of therapeutics, including neurotransmitters, peptides, and anticancer agents. nih.govacs.org

Probing Biological Redox Processes: As stable mimics of NADH, synthetic 1,4-DHPs can be used as chemical tools to study enzymatic reactions involving hydride transfer. They can help elucidate the mechanisms of oxidoreductases and inform the design of enzyme inhibitors. mdpi.com

Bioactive Scaffolds: The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous drugs. nih.govresearchgate.net By leveraging the novel synthetic methods described above, libraries of complex pyridine and dihydropyridine analogues can be generated and screened for new biological activities, from antibacterial to anticancer agents. nih.govnih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.